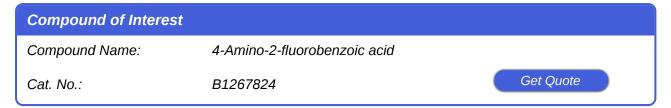


# Structural Analysis of 4-Amino-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**4-Amino-2-fluorobenzoic acid** is a fluorinated aromatic amino acid that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural features, including the presence of amino and carboxylic acid functional groups, along with a fluorine substituent, impart unique physicochemical properties that are of significant interest in drug design and the synthesis of novel organic materials. This technical guide provides an in-depth structural analysis of **4-amino-2-fluorobenzoic acid**, compiling crystallographic, spectroscopic, and computational data to offer a comprehensive understanding of its molecular architecture.

## **Molecular and Physical Properties**

**4-Amino-2-fluorobenzoic acid** is a solid at room temperature with a melting point of approximately 210 °C (with decomposition).[2] It has a molecular formula of C<sub>7</sub>H<sub>6</sub>FNO<sub>2</sub> and a molecular weight of 155.13 g/mol .[2][3]

# **Crystallographic Analysis**

The three-dimensional arrangement of atoms in solid-state **4-amino-2-fluorobenzoic acid** has been determined by X-ray crystallography. The crystal structure is available in the Crystallography Open Database (COD) under the deposition number 7240983.



Table 1: Crystallographic Data for 4-Amino-2-fluorobenzoic Acid

Parameter	Value
Crystal System	Monoclinic
Space Group	C 1 2/c 1
a (Å)	14.7711
b (Å)	3.7877
c (Å)	24.3334
α (°)	90
β (°)	107.378
y (°)	90
Volume (ų)	1300.1
Z	8
Calculated Density (g/cm³)	1.584

Source: Crystallography Open Database, COD ID: 7240983

#### **Experimental Protocol: Single-Crystal X-ray Diffraction**

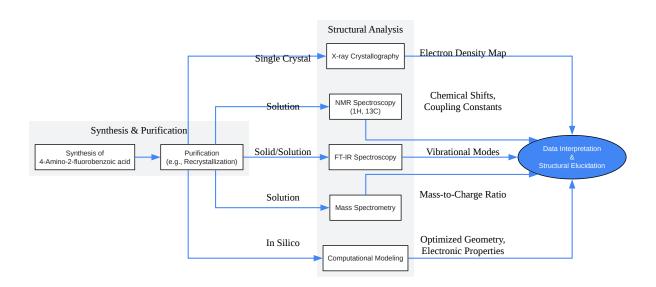
The determination of the crystal structure of a small organic molecule like **4-amino-2-fluorobenzoic acid** typically involves the following steps:

- Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The choice of solvent is critical, and the compound should be moderately soluble.[4]
- Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A
  monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded



as the crystal is rotated.[6]

• Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement of the structural model to achieve the best fit with the experimental data.[6]



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Fig. 1: Experimental workflow for the structural analysis of 4-Amino-2-fluorobenzoic acid.

# **Spectroscopic Analysis**

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the functional groups present in **4-amino-2-fluorobenzoic acid**.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (ppm)

Atom Position	Predicted <sup>1</sup> H Shift (ppm)	Predicted <sup>13</sup> C Shift (ppm)
C1 (-COOH)	-	~168
C2 (-F)	-	~160 (d, ¹JCF ≈ 240 Hz)
C3 (-H)	~6.5 (dd)	~105 (d, <sup>2</sup> JCF ≈ 25 Hz)
C4 (-NH <sub>2</sub> )	-	~150
C5 (-H)	~7.8 (t)	~130
C6 (-H)	~6.4 (dd)	~100 (d, <sup>2</sup> JCF ≈ 25 Hz)
-СООН	~12-13	-
-NH2	~4-5	-

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
- Data Processing and Analysis: The raw data is Fourier transformed to obtain the NMR spectrum. Chemical shifts, coupling constants, and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.



# Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Stretching	3300-2500 (broad)
N-H (Amine)	Symmetric & Asymmetric Stretching	3500-3300
C-H (Aromatic)	Stretching	3100-3000
C=O (Carboxylic Acid)	Stretching	1710-1680
C=C (Aromatic)	Stretching	1600-1450
C-N (Amine)	Stretching	1350-1250
C-F (Fluoro)	Stretching	1250-1000

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[7][8]
   Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[7]
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded, followed by the spectrum of the sample.
- Data Analysis: The sample spectrum is ratioed against the background to obtain the absorbance or transmittance spectrum. The characteristic absorption bands are then



correlated with the functional groups present in the molecule.

#### **Mass Spectrometry**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-amino-2-fluorobenzoic acid**, the molecular ion peak (M<sup>+</sup>) would be expected at an m/z of approximately 155.0383, corresponding to its exact mass.

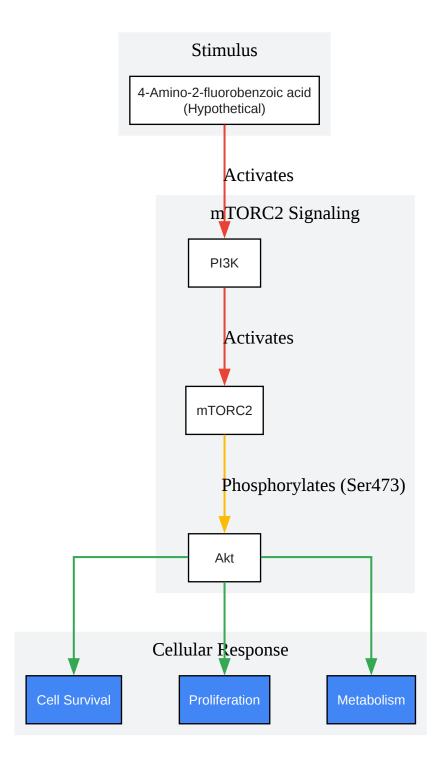
# **Computational Structural Analysis**

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, spectroscopic properties, and electronic structure of **4-amino-2-fluorobenzoic acid**. Such calculations can provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. For instance, a comparative study on the chloro-analogs, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, utilized DFT with the B3LYP/6–311++G(d,p) basis set to compute these properties.[9] A similar approach can be applied to **4-amino-2-fluorobenzoic acid** to complement the experimental data.

## **Potential Role in Signaling Pathways**

While direct evidence for the involvement of **4-amino-2-fluorobenzoic acid** in specific signaling pathways is not yet established, it is noteworthy that amino acids are known to be crucial regulators of the mammalian target of rapamycin (mTOR) signaling pathway. Specifically, amino acids can activate mTOR Complex 2 (mTORC2), which in turn phosphorylates Akt, a key kinase involved in cell survival, proliferation, and metabolism.[10] Given that **4-amino-2-fluorobenzoic acid** is an amino acid derivative, its potential to modulate this pathway presents an interesting avenue for future research, particularly in the context of drug development for cancer and metabolic disorders.





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**Fig. 2:** Hypothetical involvement of **4-Amino-2-fluorobenzoic acid** in the mTORC2 signaling pathway.

## Conclusion



The structural analysis of **4-amino-2-fluorobenzoic acid** reveals a well-defined molecular architecture, characterized by its crystallographic parameters and spectroscopic signatures. The combination of X-ray crystallography, NMR and FT-IR spectroscopy, and computational modeling provides a robust framework for understanding its structure-property relationships. This comprehensive data is invaluable for researchers in drug discovery and materials science, enabling the rational design of new therapeutic agents and functional materials based on this versatile chemical scaffold. Further investigation into its biological activities, particularly its potential interaction with signaling pathways like mTORC2, could unveil new therapeutic applications.

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